molecular formula C8H6INO B3030561 6-Iodoindolin-2-one CAS No. 919103-45-0

6-Iodoindolin-2-one

Cat. No. B3030561
M. Wt: 259.04
InChI Key: UGEPVMQRMXPCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07439371B2

Procedure details

A schlenk tube and stir bar were dried in an oven overnight and then were evacuated, filled with Ar(g) and cooled. The schlenk tube was charged with CuI (45 mg, 0.236 mmol, 5 mol %), 6-bromoxindole (1.0 g, 4.72 mmol), and NaI (1.42 g, 9.44 mmol). The schlenk tube was evacuated and backfilled with Ar(g) (3 times). Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (74 μL, 0.472 mmol, 10 mol %) and anhydrous dioxane (4.72 mL) were added via syringe under Ar(g). The schlenk tube was sealed with a teflon valve and the suspension was stirred at 110° C. for 24 h. The reaction was then cooled to room temperature and 15% NH4OH(aq) (˜50 mL) was added to the reaction mixture while stirring. The suspension was allowed to stir for about 30 min after which the tan solid was vacuum filtered and dried affording 6-Iodooxindole in 84% yield (1.027 g, 3.96 mmol).
Quantity
74 μL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.72 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1.42 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mg
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[Na+].[I-:13].CN[C@@H]1CCCC[C@H]1NC.[NH4+].[OH-]>[Cu]I.O1CCOCC1>[I:13][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
74 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.72 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2CC(NC2=C1)=O
Name
Quantity
1.42 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
45 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
A schlenk tube and stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dried in an oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
were evacuated
ADDITION
Type
ADDITION
Details
filled with Ar(g)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The schlenk tube was evacuated
CUSTOM
Type
CUSTOM
Details
The schlenk tube was sealed with a teflon valve
STIRRING
Type
STIRRING
Details
the suspension was stirred at 110° C. for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
to stir for about 30 min after which the tan solid
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.